molecular formula C12H10ClNO5 B1581194 N-(2-Chlorobenzyloxycarbonyloxy)succinimide CAS No. 65853-65-8

N-(2-Chlorobenzyloxycarbonyloxy)succinimide

Cat. No. B1581194
CAS RN: 65853-65-8
M. Wt: 283.66 g/mol
InChI Key: LVZHXYXNMHCBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Chlorobenzyloxycarbonyloxy)succinimide” is a reagent used to introduce the 2-chlorobenzyloxycarbonyl, 2-CZ, group as N epsilon-side chain protection in lysine . The 2-CZ protecting group is about 50 times more stable to acid than the Z-protection .


Synthesis Analysis

“N-(2-Chlorobenzyloxycarbonyloxy)succinimide” was found to be a highly effective capping agent for automated Solid Phase Peptide Synthesis (SPPS) . It is a solid which can be dissolved when required to limit possible degradation .


Molecular Structure Analysis

The empirical formula of “N-(2-Chlorobenzyloxycarbonyloxy)succinimide” is C12H10ClNO5 . Its molecular weight is 283.66 .


Chemical Reactions Analysis

The 2-CZ protecting group is split off by hydrogenolysis or with liquid HF or with HF in dimethyl sulfide .


Physical And Chemical Properties Analysis

“N-(2-Chlorobenzyloxycarbonyloxy)succinimide” has a melting point of 102-105°C . It is recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

N-(2-Chlorobenzyloxycarbonyloxy)succinimide is synthesized from 2-chlorobenzyl alcohol and bis(trichloromethyl) carbonate, producing an important peptide protecting reagent. This synthesis is significant in organic chemistry and peptide research, providing a yield of about 50% (Zhao Hong-liang, 2009).

Applications in Polymer Science

In the field of polymer science, N-(hydroxyphenyl) succinimides, a related category, are used as model compounds for polyimide systems. These compounds have shown interesting reactions with hexamethylenetetramine, providing insights into the reactivity of hydroxyphenyl compounds in the presence of a succinimide ring (M. Caulfield et al., 1998).

Catalytic Applications

Succinimide-N-sulfonic acid, another derivative of succinimide, serves as a catalyst for the chemoselective trimethylsilylation of alcohols and phenols, indicating potential catalytic applications for N-(2-Chlorobenzyloxycarbonyloxy)succinimide (F. Shirini & N. G. Khaligh, 2011).

Sensor Applications

A sensor for Erbium(III) ions was developed using N-(benzyloxycarbonyloxy)succinimide, a compound similar to N-(2-Chlorobenzyloxycarbonyloxy)succinimide, as a neutral carrier. This illustrates the potential for such compounds in the development of selective ion sensors (H. Zamani, 2011).

Solubility Studies

The equilibrium solubility of N-(9-fluorenylmethoxycarbonyloxy)succinimide, a related compound, was studied in various water–cosolvent mixtures. Such studies are essential in understanding the solubility behavior of N-(2-Chlorobenzyloxycarbonyloxy)succinimide in different solvents (Yüfang Wu et al., 2018).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

As a reagent, “N-(2-Chlorobenzyloxycarbonyloxy)succinimide” has potential applications in the field of peptide synthesis. Its stability and reactivity make it a promising candidate for future research and development .

properties

IUPAC Name

(2-chlorophenyl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO5/c13-9-4-2-1-3-8(9)7-18-12(17)19-14-10(15)5-6-11(14)16/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZHXYXNMHCBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342308
Record name N-(2-Chlorobenzyloxycarbonyloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chlorobenzyloxycarbonyloxy)succinimide

CAS RN

65853-65-8
Record name N-(2-Chlorobenzyloxycarbonyloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Chlorobenzyloxycarbonyloxy)succinimide
Reactant of Route 2
Reactant of Route 2
N-(2-Chlorobenzyloxycarbonyloxy)succinimide
Reactant of Route 3
Reactant of Route 3
N-(2-Chlorobenzyloxycarbonyloxy)succinimide
Reactant of Route 4
Reactant of Route 4
N-(2-Chlorobenzyloxycarbonyloxy)succinimide
Reactant of Route 5
Reactant of Route 5
N-(2-Chlorobenzyloxycarbonyloxy)succinimide
Reactant of Route 6
Reactant of Route 6
N-(2-Chlorobenzyloxycarbonyloxy)succinimide

Citations

For This Compound
43
Citations
HL Ball, P Mascagni - Letters in Peptide Science, 1995 - Springer
The solid-phase synthesis of peptides is limited by the ability to separate the target sequence from chromatographically similar deletion and truncated impurities. Earlier we have …
Number of citations: 16 link.springer.com
HL Ball, G Bertolini, P Mascagni - Journal of Peptide Science …, 1995 - Wiley Online Library
The purification of large synthetic peptides using conventional separation techniques often results in poor yields and homogeneity due to the accumulation of chromatographically …
Number of citations: 8 onlinelibrary.wiley.com
HL Ball, G Bertolini, S Levi, P Mascagni - Journal of Chromatography A, 1994 - Elsevier
The application of reversible Chromatographic probes for the purification of synthetic peptides by reversed-phase (RP) and affinity Chromatography is described. In previous work the …
Number of citations: 14 www.sciencedirect.com
HL Ball, P Mascagni - Journal of Peptide Science: An Official …, 1997 - Wiley Online Library
Chaperonin 10 protein from Rattus norvegicus (Rat cpn10) has been reported to bind chaperonin 60 from Escherichia coli (GroEL) in an ATP‐dependent manner. Chemically …
Number of citations: 9 onlinelibrary.wiley.com
HL Ball, P Giuliani, P Lucietto, G Fossati… - … peptides, proteins & …, 1994 - europepmc.org
Recently, the sequence of mitochondrial chaperonin 10 from Rattus norvegicus (rat cpn10), with N-terminal acetylation, has been published. Two syntheses of rat cpn10 were performed…
Number of citations: 9 europepmc.org
MR Carrasco, RT Brown - The Journal of Organic Chemistry, 2003 - ACS Publications
Four N-alkylaminooxy amino acids have been synthesized in 22−56% overall yield from readily available amino acid precursors. Each amino acid can be efficiently incorporated into …
Number of citations: 165 pubs.acs.org
HL Ball, DS King, FE Cohen… - The Journal of …, 2001 - Wiley Online Library
In recent years, the technology of solid‐phase peptide synthesis (SPPS) has improved to the extent that chemical synthesis of small proteins may be a viable complementary strategy to …
Number of citations: 42 onlinelibrary.wiley.com
HL Ball, P Mascagni - … journal of peptide and protein research, 1996 - Wiley Online Library
Classical stepwise solid‐phase peptide synthesis (SPPS) has been used successfully for the synthesis of proteins up to 150 residues in length, although usually with poor yields and …
Number of citations: 49 onlinelibrary.wiley.com
N Vavourakis, L Leondiadis, N Ferderigos - Tetrahedron letters, 2002 - Elsevier
N-(Biphenyl-4-carbonyl)-l-proline was tested as a new capping reagent. The reagent was successfully used in the synthesis of the classic difficult sequence, acyl carrier protein (65–74). …
Number of citations: 2 www.sciencedirect.com
O Crescenzi, S Tomaselli, R Guerrini… - European journal of …, 2002 - Wiley Online Library
The major components of neuritic plaques found in Alzheimer disease (AD) are peptides known as amyloid β‐peptides (Aβ), which derive from the proteolitic cleavage of the amyloid …
Number of citations: 746 febs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.